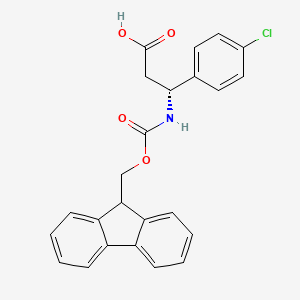

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

説明

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid (CAS: 479064-92-1) is an Fmoc-protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its molecular formula is C₂₄H₂₀ClNO₄, with a molecular weight of 421.87 g/mol . The compound features a 4-chlorophenyl group attached to the β-carbon of the propanoic acid backbone, while the Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amine functionality during synthesis.

特性

IUPAC Name |

(3R)-3-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMPMJZDURHZTB-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product.

化学反応の分析

Types of Reactions

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using piperidine in DMF.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Piperidine in DMF is commonly used to remove the Fmoc group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction typically yields the deprotected amino acid.

科学的研究の応用

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid has several scientific research applications:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

Industry: Utilized in the production of synthetic peptides for research and pharmaceutical applications.

作用機序

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid primarily involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group, which can then be selectively removed under mild conditions using piperidine.

類似化合物との比較

Key Properties :

- Storage : Requires protection from light and inert atmospheric conditions .

- Hazards : Classified under H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Applications : Primarily employed in pharmaceutical and biochemical research for constructing peptide chains with site-specific modifications.

Comparison with Structural Analogs

The compound belongs to a class of Fmoc-protected amino acids with varying aryl substituents. Below is a detailed comparison with structurally similar compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Modifications and Substituent Effects

The primary structural variation among analogs lies in the substituent on the phenyl ring. These modifications influence electronic properties, steric effects, and intermolecular interactions:

Physicochemical and Toxicological Differences

- Lipophilicity : The trifluoromethyl (CF₃) and chloro (Cl) substituents increase lipophilicity, favoring membrane permeability, while hydroxyl (OH) and acetamido (NHCOCH₃) groups enhance water solubility .

- Safety Profiles : The parent compound’s hazards (H302, H315) are common in this class, but analogs like the nitro derivative may pose additional risks due to nitro group instability .

Limitations and Data Gaps

Many analogs lack comprehensive ecological or toxicological data. Further research is needed to elucidate long-term safety and environmental impact.

生物活性

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, also known by its CAS number 142994-19-2, is a complex organic compound that belongs to the class of amino acids and derivatives. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈ClN₁O₄ |

| Molecular Weight | 421.87 g/mol |

| CAS Number | 142994-19-2 |

| Purity | Typically >95% |

| Storage Conditions | Sealed in dry, 2-8°C |

The biological activity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is primarily linked to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the formation of peptide bonds and can be selectively removed under basic conditions, allowing for precise stepwise synthesis of peptides. This mechanism is crucial for developing peptide-based drugs and therapeutic agents.

Biological Activity

- Antimicrobial Activity : Some derivatives of fluorenylmethoxycarbonyl compounds have exhibited significant inhibition against bacterial growth. Research indicates that modifications to the fluorenyl or chlorophenyl groups can enhance antimicrobial properties .

- Neuroprotective Effects : Structural analogs have been studied for their potential in treating neurodegenerative diseases, showing promise in modulating pathways associated with neuroprotection.

- Anti-inflammatory Properties : The compound may influence inflammatory pathways, affecting cytokine production and immune responses. This suggests potential applications in treating inflammatory conditions.

Study on Antimicrobial Efficacy

A study conducted on various fluorenyl derivatives demonstrated that certain modifications led to enhanced antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the chlorophenyl moiety in increasing lipophilicity, which correlates with improved membrane penetration and efficacy .

Neuroprotective Research

In a neuroprotection study involving cell cultures exposed to oxidative stress, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid showed a significant reduction in cell death compared to controls. This effect was attributed to the compound's ability to modulate reactive oxygen species (ROS) levels .

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that modifications to the fluorenyl or chlorophenyl portions can enhance or diminish biological activities. For instance:

- Fluorenyl Group : Enhances lipophilicity and cellular uptake.

- Chlorophenyl Substitution : Increases antimicrobial potency due to better interaction with bacterial membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。